![molecular formula C10H12Cl2N2O3S B12003168 1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene CAS No. 25672-38-2](/img/structure/B12003168.png)
1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene: is a chemical compound with the molecular formula C10H12Cl2N2O3S and a molecular weight of 311.189 g/mol . This compound is known for its unique structure, which includes two chlorine atoms, a propylamino group, and a sulfonyl group attached to a benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. The presence of chlorine atoms and the sulfonyl group can influence the reactivity and selectivity of these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
1,2-Dichloro-4-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)benzene: This compound has a similar structure but with different substituents, leading to variations in chemical properties and reactivity.
Chloropropamide: Another related compound with a similar sulfonyl group but different functional groups attached to the benzene ring.
Uniqueness: 1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns. This makes it valuable for various scientific research applications and industrial processes .
Eigenschaften
25672-38-2 | |
Molekularformel |
C10H12Cl2N2O3S |
Molekulargewicht |
311.18 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)sulfonyl-3-propylurea |
InChI |
InChI=1S/C10H12Cl2N2O3S/c1-2-5-13-10(15)14-18(16,17)7-3-4-8(11)9(12)6-7/h3-4,6H,2,5H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
MFSBMDDDBZVNEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.